

Unraveling the Biological Activity of Epelmycin C: A Technical Overview

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Compound of Interest

Compound Name: Epelmycin C

Cat. No.: B15622856

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Epelmycin C, a member of the anthracycline class of antibiotics, has been identified as a product of a blocked mutant strain of *Streptomyces violaceus* A262. While research on this specific compound is limited, initial studies have pointed towards its potential cytotoxic and antimicrobial properties. This document aims to provide a comprehensive guide to the currently understood biological activity of **Epelmycin C**, detailing available quantitative data and the experimental protocols used for its determination.

Cytotoxic Activity

Epelmycin C has been evaluated for its in vitro cytotoxic activity against murine leukemic L1210 cells. The half-maximal inhibitory concentration (IC₅₀) provides a measure of its potency in inhibiting cell growth.

Table 1: Cytotoxicity of **Epelmycin C** against Murine Leukemic L1210 Cells

Compound	IC ₅₀ (µg/ml)
Epelmycin C	Data not available in public sources
Adriamycin (Doxorubicin)	For comparison

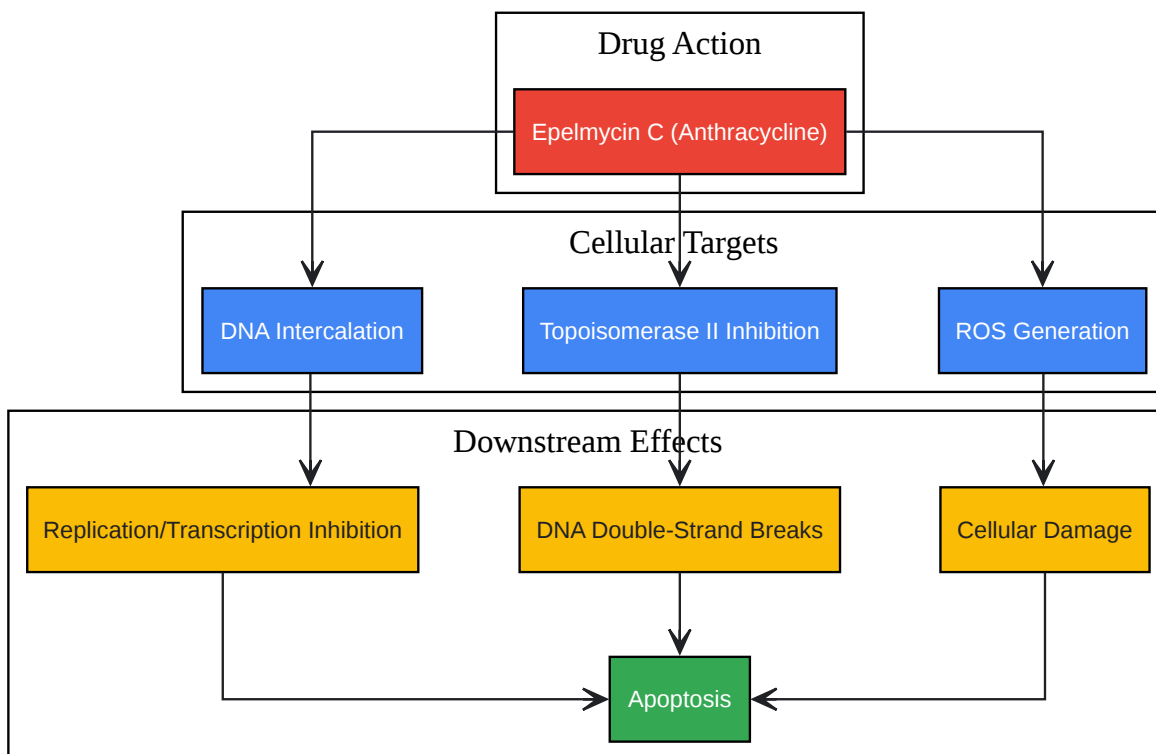
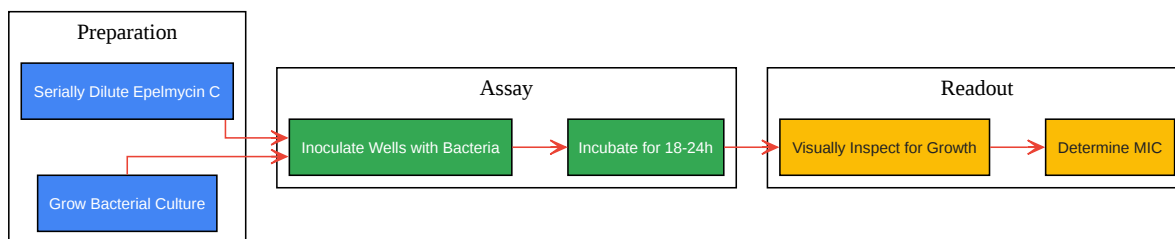
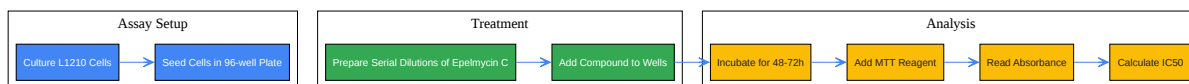
Note: Specific quantitative data for **Epelmycin C**'s IC50 is not publicly available in the reviewed literature. The primary study by Oki et al. (1991) indicates that this activity was assayed, but the specific value for **Epelmycin C** is not provided in accessible abstracts.

Experimental Protocol: In Vitro Cytotoxicity Assay

The cytotoxic activity of **Epelmycin C** was determined using a standard in vitro assay with the L1210 murine leukemia cell line. The general methodology for such an assay is as follows:

- **Cell Culture:** L1210 cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO₂).
- **Cell Seeding:** Cells are seeded into 96-well microplates at a predetermined density.
- **Compound Treatment:** A serial dilution of **Epelmycin C** is prepared and added to the wells. A positive control (e.g., Adriamycin) and a negative control (vehicle) are also included.
- **Incubation:** The plates are incubated for a specified period (typically 48-72 hours) to allow for cell proliferation and interaction with the compound.
- **Viability Assessment:** Cell viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of viable cells.
- **Data Analysis:** The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Cytotoxicity Assay



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